(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine
Description
(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine is a chiral amine characterized by a 2,4-difluorophenyl group attached to the third carbon of a propane backbone, a methyl substituent at the second carbon, and an amine group at the first carbon.
Properties
IUPAC Name |
(2R)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-3,5,7H,4,6,13H2,1H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIGYIGSJCINMC-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=C(C=C1)F)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzaldehyde and ®-2-methylpropan-1-amine.
Condensation Reaction: The 2,4-difluorobenzaldehyde undergoes a condensation reaction with ®-2-methylpropan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features and Differences
The table below compares (2R)-3-(2,4-Difluorophenyl)-2-methylpropan-1-amine with similar compounds from the evidence, focusing on substituents, stereochemistry, and functional groups:
| Compound Name | Phenyl Substituents | Backbone Structure | Key Functional Groups | Stereochemistry | Reported Use/Activity |
|---|---|---|---|---|---|
| This compound | 2,4-difluoro | Propane (C3) | -NH2, -CH3 | (2R) | Not explicitly stated |
| Voriconazole (Formula I) | 2,4-difluoro | Butanol (C4) | Triazole, pyrimidine, -OH | (2R,3S) | Antifungal agent |
| Efinaconazole | 2,4-difluoro | Butanol (C4) | Triazole, methylenepiperidine | (2R,3R) | Antifungal agent |
| (S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine | 3,5-difluoro | Ethane (C2) + pyridine | -NH2, Br, pyridine | (S) | Synthetic intermediate |
| (2RS)-1-(4-Methoxyphenyl)propan-2-amine (Compound G) | 4-methoxy | Propane (C3) | -NH2, -OCH3 | Racemic (2RS) | Not specified |
Functional Group and Pharmacological Implications
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound and antifungals (voriconazole, efinaconazole) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. However, compounds with 3,5-difluorophenyl (e.g., ) or 4-methoxyphenyl () groups exhibit altered electronic properties, affecting binding affinity .
- Stereochemistry : The (2R) configuration in the target compound contrasts with the (2R,3S) and (2R,3R) configurations in voriconazole and efinaconazole, respectively. Such stereochemical differences critically influence enantioselective interactions with fungal cytochrome P450 enzymes .
- Backbone Complexity : The target compound’s propane backbone lacks the extended C4 chain and heterocyclic moieties (triazole, pyrimidine) found in voriconazole and efinaconazole, likely reducing its direct antifungal efficacy but making it a simpler scaffold for derivatization .
Q & A
Basic Synthesis Strategies
Q: What are the common synthetic strategies for preparing (2R)-3-(2,4-difluorophenyl)-2-methylpropan-1-amine? A: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2,4-difluorobenzyl halides with chiral amine precursors under basic conditions (e.g., K₂CO₃ in DMF) can yield the target molecule. Multi-step approaches involving reductive amination or resolution of racemic mixtures using chiral auxiliaries are also employed . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side products like imines or nitriles .
Advanced Enantioselective Synthesis
Q: How can enantiomeric purity (>99%) be achieved for this compound? A: Chiral resolution via HPLC with chiral stationary phases (e.g., cellulose-based columns) or asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP) ensures high enantiomeric excess. Continuous flow synthesis may enhance reproducibility and scalability, as demonstrated in analogous fluorophenylamine syntheses .
Biological Activity Screening
Q: What methodologies are used for initial biological screening? A: In vitro assays targeting enzymes (e.g., monoamine oxidases) or receptors (e.g., GPCRs) are standard. Fluorometric quantitation (e.g., fluorescamine labeling) enables submicromolar sensitivity for amine detection in biochemical systems . Cell viability assays (MTT/XTT) assess cytotoxicity in neuronal or cardiovascular models .
Advanced SAR Studies
Q: How do structural modifications (e.g., fluorination patterns) influence bioactivity? A: Structure-activity relationship (SAR) studies compare analogs with varying fluorine positions (e.g., 2,3- vs. 2,4-difluoro). Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like serotonin transporters. In vivo pharmacokinetic studies in rodents evaluate metabolic stability, with LC-MS/MS quantifying plasma concentrations .
Analytical Characterization
Q: What techniques validate the compound’s identity and purity? A:
- NMR : H/F NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for chiral centers) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%).
- MS : High-resolution ESI-MS verifies molecular formula .
Advanced Chiral Analysis
Q: How are enantiomers resolved and quantified? A: Chiral HPLC (e.g., Chiralpak IA column) with UV detection (220 nm) separates enantiomers. Polarimetry or circular dichroism (CD) provides optical rotation data. X-ray crystallography definitively assigns absolute configuration using heavy-atom derivatives (e.g., brominated analogs) .
Data Contradictions in Biological Studies
Q: How to resolve discrepancies in reported bioactivity data? A: Contradictions often arise from fluorination position or stereochemistry. For example, 2,4-difluoro analogs may show higher receptor affinity than 3,4-difluoro isomers due to electronic effects. Rigorous control of enantiomeric purity and batch-to-batch consistency (via QC protocols) minimizes variability .
Safety and Handling Protocols
Q: What precautions are required for safe handling? A: Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture or strong oxidizers, which may degrade the amine. Store under inert gas (N₂/Ar) at -20°C. Spills should be neutralized with dilute HCl and absorbed with vermiculite .
Stability Under Experimental Conditions
Q: How stable is the compound in aqueous buffers or organic solvents? A: Stability studies (HPLC monitoring) show degradation in aqueous solutions (pH >8) due to oxidation. Use degassed solvents (e.g., DMSO) for long-term storage. For in vitro assays, prepare fresh solutions in PBS (pH 7.4) with 0.1% BSA to prevent aggregation .
Pharmacological Potential
Q: What therapeutic targets are being explored? A: Preclinical studies focus on neurological (e.g., dopamine/norepinephrine reuptake inhibition) and cardiovascular targets (e.g., adrenergic receptors). In vivo models of depression or hypertension evaluate efficacy. PET imaging with F-labeled analogs tracks brain penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
